![molecular formula C9H9ClN2 B6315052 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] CAS No. 1860866-12-1](/img/structure/B6315052.png)
6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] (6-CSPCP) is an organochlorine compound that has a wide range of applications in scientific research. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds, and has been studied extensively for its biochemical and physiological effects.
科学的研究の応用
6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] has been studied extensively in scientific research. It has been used as a building block in the synthesis of pharmaceuticals, such as the anti-inflammatory drug indomethacin. It has also been used to synthesize other organic compounds, such as the antifungal agent clotrimazole. In addition, 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] has been used as a model compound for studying the mechanism of action of various drugs and for understanding the biochemical and physiological effects of organochlorine compounds.
作用機序
The mechanism of action of 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] is not yet fully understood. It is thought to act by inhibiting the activity of enzymes that are involved in the metabolism of other compounds, such as drugs or hormones. It is also believed to interact with cell membrane receptors, which can lead to changes in the cell’s physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] are not yet fully understood. However, it has been shown to have anti-inflammatory and anti-fungal properties in laboratory studies. It has also been shown to inhibit the activity of enzymes involved in the metabolism of other compounds, such as drugs or hormones. In addition, it has been shown to interact with cell membrane receptors, which can lead to changes in the cell’s physiology.
実験室実験の利点と制限
The main advantage of 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] for laboratory experiments is its availability. It is relatively easy to synthesize and is commercially available in a variety of forms. In addition, it is relatively stable, making it suitable for a variety of experiments.
The main limitation of 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] for laboratory experiments is its lack of specificity. It is not very selective in its interactions with other molecules, which can make it difficult to study the biochemical and physiological effects of a specific compound.
将来の方向性
The future directions for research on 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] include further investigation of its biochemical and physiological effects, its mechanism of action, and its potential applications in drug discovery and development. In addition, further research is needed to determine the mechanisms by which 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] interacts with cell membrane receptors and to explore its potential as a therapeutic agent. Finally, further research is needed to develop methods for synthesizing 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] more efficiently and cost-effectively.
合成法
The synthesis of 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] involves the reaction of a chlorinated alkyne, such as 3-chloro-1-butyne, with an organometallic reagent such as lithium diisopropylamide (LDA). In the presence of an inert atmosphere, the reaction proceeds through a cyclopropanation mechanism to form 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane]. This reaction is typically performed in a dry solvent, such as dichloromethane, and can be catalyzed by a variety of Lewis acids, such as aluminum chloride or boron trifluoride.
特性
IUPAC Name |
6-chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c10-8-3-7-6(4-11-8)9(1-2-9)5-12-7/h3-4,12H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRZSUULEWZLSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=CC(=NC=C23)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


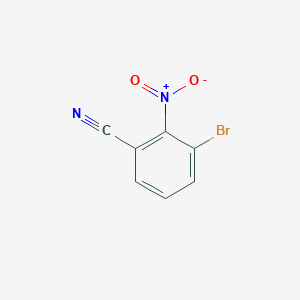
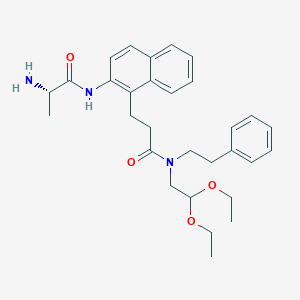
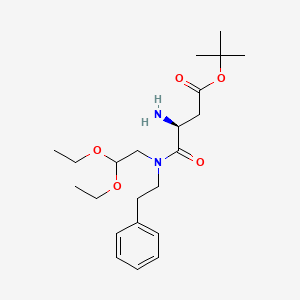
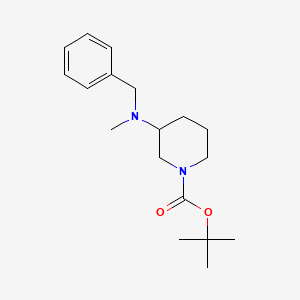
![2-Boc-2,6-Diaza-spiro[3.5]nonane hydrochloride](/img/structure/B6315013.png)
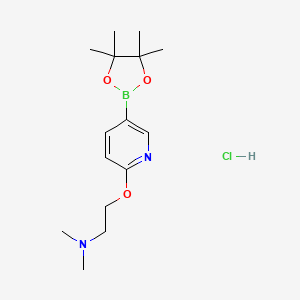


![1-(((4-(2-Methoxyphenyl)piperazinyl)sulfonyl)methyl)7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6315049.png)
![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315053.png)

![2-Chloro-4-phenylbenzo[h]quinazoline](/img/structure/B6315068.png)
